Bethanechol chloride is a synthetic choline ester classified as a muscarinic cholinergic agonist. [] It acts primarily at muscarinic receptors, mimicking the effects of acetylcholine in the parasympathetic nervous system. [] Due to its structural similarity to acetylcholine, it is not readily hydrolyzed by cholinesterases, resulting in a longer duration of action. [] Bethanechol chloride is primarily employed in scientific research to investigate the function of the parasympathetic nervous system and explore the therapeutic potential of muscarinic receptor stimulation in various physiological processes.
The synthesis of bethanechol chloride involves the reaction of 1-(N,N,N-trimethylammonium)propan-2-ol with phosgene, followed by the addition of ammonia. This process results in the formation of the desired compound through a series of chemical transformations that ensure the integrity of its functional groups .
The synthesis can be summarized as follows:
Bethanechol chloride has the molecular formula and a molecular weight of approximately 161.22 g/mol. The compound exhibits a monoclinic crystal structure with specific lattice parameters:
Bethanechol chloride primarily acts as a muscarinic agonist, stimulating various receptors within the parasympathetic nervous system. Its reactivity profile includes:
Bethanechol exerts its pharmacological effects by directly stimulating muscarinic receptors in the bladder and gastrointestinal tract. This stimulation leads to:
The selectivity for muscarinic receptors allows bethanechol to produce minimal nicotinic effects, making it safer for patients with certain contraindications related to nicotinic receptor stimulation .
Bethanechol chloride possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 161.22 g/mol |
Physical Appearance | Solid |
Melting Point | 220°C |
Solubility | Very soluble in water (10 mg/ml) |
Presence of Chiral Centers | 1 |
These properties contribute to its pharmacokinetic profile, influencing absorption and bioavailability .
Bethanechol chloride is primarily used in clinical settings for:
Its ability to enhance parasympathetic activity makes it a valuable therapeutic agent in managing conditions associated with decreased muscle tone in the bladder and intestines .
Bethanechol chloride (β-methylcholine carbamate chloride) was first synthesized in 1935 as part of a systematic exploration of choline esters by American chemists seeking stable therapeutic alternatives to acetylcholine [2] [5]. Unlike acetylcholine, which undergoes rapid hydrolysis by cholinesterases, bethanechol's molecular structure incorporates a carbamate group and β-methyl substitution (Chemical formula: C₇H₁₇ClN₂O₂; Molecular weight: 196.68 g/mol) [4] [5]. These modifications conferred critical enzymatic stability while preserving selective muscarinic receptor agonism, particularly at M3 receptors governing smooth muscle contraction [2] [3]. Early patents protected its synthetic route, notably involving triphosgene-mediated carbamoylation of methylcholine chloride in chloroform, followed by ammonia-mediated deprotection and recrystallization from ethanol [8]. This process yielded a hygroscopic crystalline powder with poor blood-brain barrier penetration due to its quaternary ammonium structure [2] [4].
Initial pharmacological characterization demonstrated bethanechol’s potency in stimulating detrusor muscle contraction and gastrointestinal motility without significant nicotinic effects [2] [7]. By 1936, clinical trials validated its efficacy in postoperative urinary retention, establishing it as the first selectively acting muscarinic agonist with oral bioavailability [1] [7]. Key manufacturing patents expired by the 1950s, enabling multi-source generic production [8].
Table 1: Key Historical Milestones in Bethanechol Development
Year | Milestone | Significance |
---|---|---|
1935 | Initial synthesis | Development of enzymatically stable choline ester |
1936 | First clinical applications | Proof-of-concept for urinary retention management |
1950s | Patent expiration | Generic manufacturing expansion |
1977 | Subcutaneous vs. oral efficacy study | Established pharmacokinetic differences [7] |
The FDA initially approved bethanechol chloride in the 1940s exclusively for nonobstructive urinary retention under the brand name Urecholine® [1] [7]. This approval covered three specific indications:
The drug’s mechanism—direct stimulation of bladder M3 receptors to increase detrusor muscle tone—proved effective in 60-70% of patients with hypotonic bladders when administered orally (10–50 mg 3-4x daily) [2] [7]. By the 1970s, clinical research expanded its gastrointestinal applications. Though never formally approved for GERD, studies demonstrated bethanechol’s ability to increase lower esophageal sphincter pressure by 50–80% and enhance gastric emptying, making it an off-label option for refractory heartburn when proton-pump inhibitors failed [1] [7].
In the 2000s, oncology guidelines acknowledged its off-label use for radiation-induced xerostomia. The International Society of Oral Oncology recommended bethanechol (25 mg 3x daily) to stimulate salivary M3 receptors after clinical trials showed a 40% reduction in dry mouth symptoms in head/neck cancer patients [2] [6]. Veterinary applications also emerged for neurogenic bladder in dogs and cats, though it lacks formal EMA or FDA veterinary approval [4].
Table 2: Evolution of Bethanechol Clinical Applications
Era | Primary Indications | Mechanistic Basis |
---|---|---|
1940s–1960s | Postoperative/postpartum urinary retention; Neurogenic bladder atony | M3-mediated detrusor muscle contraction |
1970s–1990s | Off-label GERD/chronic refractory heartburn | Increased LES pressure and gastric motility |
2000s–present | Off-label radiation-induced xerostomia | Salivary gland M3 stimulation |
Bethanechol chloride faces divergent regulatory landscapes:
United States:The FDA maintains approval for urinary retention indications. Bethanechol is classified as a prescription-only cholinergic agonist with no listed Risk Evaluation and Mitigation Strategy (REMS) requirements. It is available as 5–50 mg tablets from multiple generic manufacturers (e.g., Wockhardt USA LLC) [7]. The FDA explicitly prohibits its use in mechanical gastrointestinal or urinary obstruction, peritonitis, or asthma [1] [7].
European Union:The EMA has not approved bethanechol chloride for human use. It is unavailable in major EU markets (e.g., Germany, France) due to safety concerns about cholinergic side effects and the dominance of catheterization/intermittent self-catheterization (ISC) for urinary retention [4] [9]. Veterinary use is also unapproved, though compounded formulations are occasionally used off-label [4].
Other Regions:
Manufacturing adheres to region-specific GMP: US facilities follow FDA cGMP, while exporters to the EU require Written Confirmations verifying ICH Q7 compliance [9].
Table 3: Global Regulatory Status of Bethanechol Chloride
Region | Approval Status | Key Restrictions | Manufacturing Standards |
---|---|---|---|
United States | FDA-approved for urinary retention | Contraindicated in obstruction/asthma | FDA cGMP |
European Union | Not approved | Not marketable | EMA GMP (for API exports only) |
Canada | Approved (Duvoid®) | Hyperthyroidism/ulcer warnings | Health Canada GMP |
India | API export only (WC-0341) | No domestic human use | ICH Q7 [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7